1,6-Phenazinediol
Overview
Description
1,6-Phenazinediol, a derivative of phenazine, is a compound that has been studied for its potential applications in various fields, including as a precursor for electrochemically generated bases and as a part of redox-responsive molecular switches. Phenazine derivatives are known for their planar molecular structures and their ability to participate in redox reactions, which can be exploited in the design of responsive materials and bioactive compounds .
Synthesis Analysis
The synthesis of 1,6-phenazinediol derivatives involves several steps, starting from readily available materials. For instance, 1,6-dihydroxyphenazine can react with diiodoalkanes to form chiral phenazinophanes with ether-linked bridges. Additionally, substituted 1,6-diaminophenazines can be prepared through palladium-mediated amination and subsequent acylation and reduction steps. These synthetic routes allow for the creation of a variety of phenazine derivatives with potential applications in electrochemistry and materials science .
Molecular Structure Analysis
The molecular structure of phenazine derivatives, such as 1,6-dimethoxy phenazine, has been determined using X-ray crystallography. These molecules are characterized by their planarity, with the exception of substituent groups like methyl, which may protrude slightly from the plane. The phenazine core typically exhibits normal bond distances and angles, and the molecules tend to stack parallel to each other in the solid state, which can affect their physical properties and interactions .
Chemical Reactions Analysis
Phenazine derivatives undergo various chemical reactions that are central to their applications. For example, the redox properties of the phenazine core can be harnessed to create molecular switches that change conformation upon reduction or oxidation. This redox-responsive behavior is due to the transformation of the phenazine core from a hydrogen bond acceptor to a donor, which can induce significant conformational changes in the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,6-phenazinediol derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the planarity of the phenazine core and its stacking behavior can affect the compound's solid-state properties. The redox activity of the phenazine core also imparts unique electrochemical properties, which can be utilized in the design of responsive materials and sensors. Furthermore, modifications to the phenazine core, such as the introduction of carboxylic acid derivatives, can lead to compounds with significant bioactivity, including fungicidal properties .
Scientific Research Applications
Specific Scientific Field
The specific scientific field is Microbiology and Biotechnology .
Summary of the Application
1,6-Phenazinediol, also known as phenazine-1,6-dicarboxylic acid (PDC), is a versatile secondary metabolite produced mainly by Pseudomonas and Streptomyces . It has numerous biological functions, including antibacterial, antifungal, antimalarial, antiparasitic, and antitumor activities . It’s used in the biosynthesis of natural phenazines .
Methods of Application or Experimental Procedures
The biosynthesis of PDC in Pseudomonas has been extensively studied . The enzymes PhzE, PhzD, PhzF, PhzB, and PhzG convert chorismic acid via 2-amino-2-desoxyisochorismic acid (ADIC), trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), hexahydro-phenazine-1,6-dicarboxylate (HHPDC), and tetrahydro-phenazine-1-carboxylate (THPCA) to PDC . PDC then acts as a “core” phenazine that other enzymes convert to over 150 phenazine derivatives .
Summary of Results or Outcomes
The study provides valuable clues to better understand the biosynthesis of PCA and PDC in Pseudomonas . It also introduces a method to produce PDC derivatives by genetically engineered strains .
Application in Medicinal Chemistry
Specific Scientific Field
The specific scientific field is Medicinal Chemistry .
Summary of the Application
Phenazines, including 1,6-Phenazinediol, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . Owing to their significant applications in both medicinal and industrial fields, the phenazine framework has emerged as a remarkable synthetic target .
Methods of Application or Experimental Procedures
Various synthetic phenazine analogs are known for their antimalarial , trypanocidal , antihepatitis C viral replication , antitumor , antifungal , antileishmanial , as well as insecticidal activity . Phenazine-1-carboxylic acids, also known as tubermycins, show potent activity against Mycobacterium tuberculosis and can be chemically modified to give new active substances .
Summary of Results or Outcomes
The synthetic phenazine analogs have shown promising results in various biological activities. For example, they have been found to be effective against malaria, trypanosomiasis, hepatitis C, tumors, fungal infections, leishmaniasis, and insects .
Application in Antimicrobial and Cytotoxic Activity
Specific Scientific Field
The specific scientific field is Microbiology and Biotechnology .
Summary of the Application
1,6-dihydroxyphenazine-5,10-dioxide (iodinin), a derivative of 1,6-Phenazinediol, has been found to have high antimicrobial and cytotoxic activity .
Methods of Application or Experimental Procedures
The compound was isolated from the actinomycete bacterium Streptosporangium sp. and was subjected to extended tests for biological activity against bacteria, fungi, and mammalian cells .
Summary of Results or Outcomes
In these tests, iodinin demonstrated high anti-microbial and cytotoxic activity, and was particularly potent against leukemia cell lines .
Application in Synthetic Routes
Specific Scientific Field
The specific scientific field is Chemical Intermediates and Synthetic Routes .
Summary of the Application
Phenazines, including 1,6-Phenazinediol, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . Owing to their significant applications in both medicinal and industrial fields, the phenazine framework has emerged as a remarkable synthetic target .
Methods of Application or Experimental Procedures
The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N -arylation, multicomponent approaches, etc .
Summary of Results or Outcomes
Advances in the exploitation of synthetic routes for assembly of this scaffold are reported . Various synthetic phenazine analogs are known for their antimalarial , trypanocidal , antihepatitis C viral replication , antitumor , antifungal , antileishmanial , as well as insecticidal activity .
Application in Biosynthesis
Specific Scientific Field
The specific scientific field is Biosynthesis .
Summary of the Application
Phenazines are biosynthesized almost exclusively by eubacteria of both terrestrial and marine origins from erythrose 4-phosphate and phosphoenol pyruvate via the shikimate pathway .
Methods of Application or Experimental Procedures
The enzymes PhzB, PhzD, PhzE, PhzF, and PhzG are conserved among all phenazine-producing bacteria . They convert chorismic acid via 2-amino-2-desoxyisochorismic acid (ADIC), trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), hexahydro-phenazine-1,6-dicarboxylate (HHPDC), and tetrahydro-phenazine-1-carboxylate (THPCA) to PDC .
Summary of Results or Outcomes
The study provides valuable clues to better understand the biosynthesis of PCA and PDC in Pseudomonas .
Safety And Hazards
Future Directions
Phenazines, including 1,6-Phenazinediol, have gained considerable attention over the past several years due to their versatile characteristics . They have numerous biological functions and are valuable starting materials for drug development in several therapeutic areas . Therefore, future research may focus on the production of 1,6-Phenazinediol derivatives by genetically engineered strains .
properties
IUPAC Name |
phenazine-1,6-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-9-5-1-3-7-11(9)14-8-4-2-6-10(16)12(8)13-7/h1-6,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXNFMAXWAPITK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C3C=CC=C(C3=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988758 | |
Record name | 6-Hydroxyphenazin-1(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00988758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Phenazinediol | |
CAS RN |
69-48-7 | |
Record name | 1,6-Dihydroxyphenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Phenazinediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxyphenazin-1(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00988758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-PHENAZINEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6E5Q50S4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.